molecular formula C11H11NO2 B6275210 3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one CAS No. 2137762-90-2

3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No.: B6275210
CAS No.: 2137762-90-2
M. Wt: 189.2
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Description

3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the spiro compound family, which consists of two rings that share a single atom. The presence of the pyrano and pyridine rings in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to design drugs with specific pharmacological effects.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one

  • 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Uniqueness: 3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one stands out due to its specific ring structure and the presence of the cyclobutane ring, which imparts unique chemical and physical properties compared to its similar counterparts.

Properties

CAS No.

2137762-90-2

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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